molecular formula C6H5KN2O2 B2378476 Potassium;2-pyridazin-3-ylacetate CAS No. 2377035-00-0

Potassium;2-pyridazin-3-ylacetate

Cat. No.: B2378476
CAS No.: 2377035-00-0
M. Wt: 176.216
InChI Key: ALHYZDCQLDWQGD-UHFFFAOYSA-M
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Description

Potassium;2-pyridazin-3-ylacetate is a chemical compound derived from pyridazine and acetic acid, with potassium as a cation. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-pyridazin-3-ylacetate typically involves the reaction of pyridazine derivatives with acetic acid in the presence of a potassium base. The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-pyridazin-3-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various alkylated or halogenated pyridazine compounds .

Scientific Research Applications

Potassium;2-pyridazin-3-ylacetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting cardiovascular and neurological conditions.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which shares the core structure but lacks the acetic acid and potassium components.

    Pyridazinone: A derivative with a keto group, known for its broad spectrum of pharmacological activities.

    Pyrazole: Another heterocyclic compound with similar nitrogen positioning but different chemical properties

Uniqueness

Potassium;2-pyridazin-3-ylacetate is unique due to its specific combination of the pyridazine ring with acetic acid and potassium. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

potassium;2-pyridazin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.K/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHYZDCQLDWQGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377035-00-0
Record name potassium 2-(pyridazin-3-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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